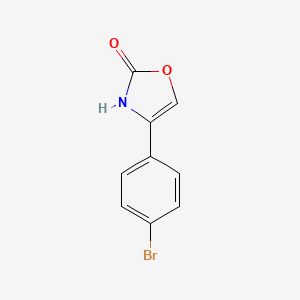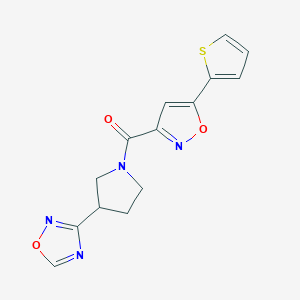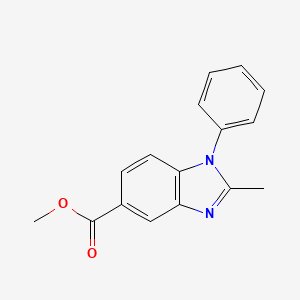![molecular formula C14H19F3N4O2 B2870375 Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2097858-03-0](/img/structure/B2870375.png)
Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Carbamates, on the other hand, are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals.
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis often involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis
Triazoles have a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The exact structure of “Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving triazoles depend on the specific substituents present on the triazole ring. They can undergo a variety of reactions, including nucleophilic substitutions and reductions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole are known for their antifungal properties . They constitute a major class based on azole moiety .
Anticancer Activity
Triazole compounds have shown potential as anticancer agents . They are capable of binding in the biological system with a variety of enzymes and receptors, which can be beneficial in cancer treatment .
Antioxidant Activity
Triazole derivatives have been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
Antiviral Activity
Triazole compounds have also shown potential as antiviral agents . The synthesis and study of their antiviral potential of substituted 1,2,4-triazole analogues have been reported .
Inhibitory Activity
1,2,4-triazolo[1,5-a]pyridine, a compound containing a triazole nucleus, has been found to act as inhibitors for several enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 .
Treatment of Cardiovascular Disorders
Compounds containing a triazole nucleus have been used in the treatment of cardiovascular disorders .
Applications in Material Sciences
In addition to their biological activities, these types of compounds have various applications in the material sciences fields .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopentyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c15-14(16,17)9-5-6-11-19-20-12(21(11)8-9)7-18-13(22)23-10-3-1-2-4-10/h9-10H,1-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWMTRXLAJHOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)

![N-[2-(isobutylthio)-1,3-benzothiazol-6-yl]quinoline-8-sulfonamide](/img/structure/B2870296.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)



![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)

